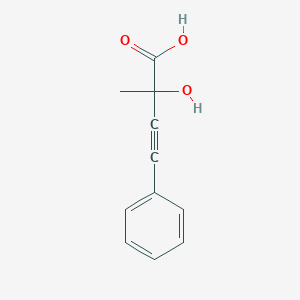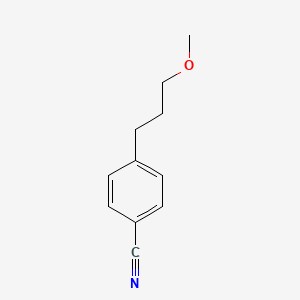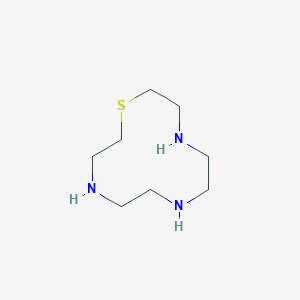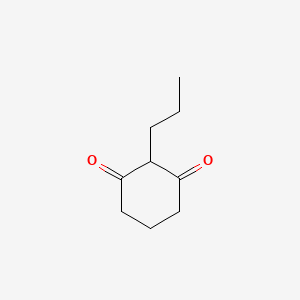
2-Propylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a propyl group at the 2 position
Synthetic Routes and Reaction Conditions:
Hydrogenation of Resorcinol: One common method involves the semi-hydrogenation of resorcinol in the presence of a catalyst such as palladium on carbon.
Michael Addition: Another method involves the Michael addition of malonic ester to mesityl oxide, followed by cyclization of the ester.
Industrial Production Methods: Industrial production often utilizes the hydrogenation method due to its efficiency and high yield. The process involves the use of resorcinol and sodium formate in water, with palladium on carbon as the catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated cyclohexanediones.
Applications De Recherche Scientifique
2-Propylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Propylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1,3-Cyclohexanedione: A parent compound with similar chemical properties but lacking the propyl group.
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A derivative with two methyl groups at the 5 position, commonly used as a reagent in organic synthesis.
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group at the 2 position instead of a propyl group.
Uniqueness: 2-Propylcyclohexane-1,3-dione is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-4-7-8(10)5-3-6-9(7)11/h7H,2-6H2,1H3 |
Clé InChI |
UOPWEQCUGZFJIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




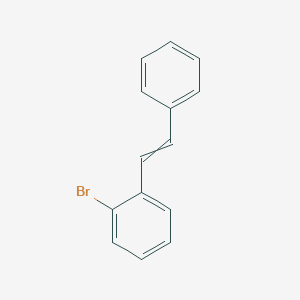


![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)
